MFCD18317930
Description
Based on the evidence, compounds with MDL identifiers typically belong to heterocyclic or aromatic families, such as pyrazoles, triazines, or benzimidazoles, and are often used in pharmaceutical or materials science research . These compounds are characterized by moderate molecular weights (e.g., 188–486 g/mol), synthetic versatility, and functional groups that enable biological activity or material interactions .
Properties
IUPAC Name |
5-(5-carboxy-2-fluorophenyl)-2-chloropyridine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7ClFNO4/c14-11-4-8(13(19)20)9(5-16-11)7-3-6(12(17)18)1-2-10(7)15/h1-5H,(H,17,18)(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLHJRZIVXVMWMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)C2=CN=C(C=C2C(=O)O)Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7ClFNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50687901 | |
| Record name | 5-(5-Carboxy-2-fluorophenyl)-2-chloropyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50687901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261926-45-7 | |
| Record name | 5-(5-Carboxy-2-fluorophenyl)-2-chloropyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50687901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of MFCD18317930 involves several steps, including the use of specific reagents and reaction conditions. One common synthetic route includes the preparation of a triazolo ring compound methanesulfonate crystal form. The preparation method is simple and suitable for industrial large-scale production, ensuring good solubility and stability of the final product .
Chemical Reactions Analysis
MFCD18317930 undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can participate in oxidation reactions facilitated by water radical cations, leading to the formation of quaternary ammonium cations . The compound is also involved in Suzuki–Miyaura coupling reactions, which are widely used for forming carbon–carbon bonds under mild conditions . Common reagents used in these reactions include boron reagents and water radical cations.
Scientific Research Applications
MFCD18317930 has a wide range of applications in scientific research. In chemistry, it is used in the synthesis of complex molecules and as a reagent in various reactions. In biology, it plays a role in studying cellular processes and molecular interactions. In medicine, this compound is investigated for its potential therapeutic effects and as a component in drug development. Industrially, it is used in the production of pharmaceuticals and other chemical products .
Mechanism of Action
The mechanism of action of MFCD18317930 involves its interaction with specific molecular targets and pathways. For example, it can inhibit certain enzymes or modulate signaling pathways, leading to its observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares hypothetical features of MFCD18317930 with structurally analogous compounds from the evidence:
Key Findings:
- Structural Similarity : Compounds like CAS 1022150-11-3 and CAS 918538-05-3 share halogenated aromatic systems, which influence solubility and reactivity. This compound likely exhibits similar steric hindrance due to bulky substituents .
- Synthetic Accessibility : Reactions in polar aprotic solvents (e.g., DMF, THF) with catalysts (e.g., Cs₂CO₃, A-FGO) are common, yielding high purity (>95%) after chromatography .
- Biological Relevance : Lower solubility (Log S < -2.5) correlates with reduced bioavailability but improved stability in hydrophobic environments .
Detailed Research Findings
Physicochemical Properties
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